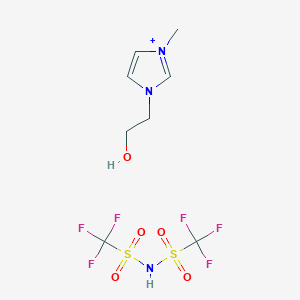![molecular formula C7H4BrF3N4 B8113609 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine](/img/structure/B8113609.png)
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is a heterocyclic compound featuring a triazole ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with bromine and trifluoromethylating agents in the presence of a base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and scalability.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The triazole ring can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling Reactions: The compound can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.
Oxidizing Agents: Agents like hydrogen peroxide or potassium permanganate can be used for oxidation.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products: The products of these reactions vary depending on the reagents and conditions used but can include a wide range of substituted triazolo[1,5-A]pyridines with diverse functional groups.
Scientific Research Applications
Chemistry: In synthetic chemistry, 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new chemical space and the development of novel compounds.
Biology and Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new pharmaceuticals. Its triazole ring is known for bioactivity, and the bromine and trifluoromethyl groups can enhance binding affinity and metabolic stability.
Industry: In materials science, this compound can be used in the development of advanced materials with specific electronic or optical properties. Its unique structure may contribute to the performance of polymers, coatings, and other materials.
Mechanism of Action
The mechanism of action of 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance lipophilicity, improving the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
- 8-Bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-ylamine
- 5-Bromo-1,2,4-triazolo[1,5-A]pyridin-2-amine
- 7-Bromo-1,2,4-triazolo[1,5-A]pyridin-2-amine
Comparison: Compared to these similar compounds, 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-amine is unique due to the specific positioning of the bromine and trifluoromethyl groups. This positioning can significantly influence its chemical reactivity and biological activity, making it a valuable compound for targeted applications in research and industry.
Properties
IUPAC Name |
6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF3N4/c8-3-1-4(7(9,10)11)5-13-6(12)14-15(5)2-3/h1-2H,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQTOMWUMWKUGRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1Br)N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[2-[2-(benzhydryloxycarbonylamino)-6-oxo-3H-purin-9-yl]acetyl]-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]amino]acetic acid](/img/structure/B8113526.png)
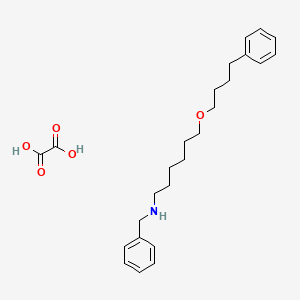
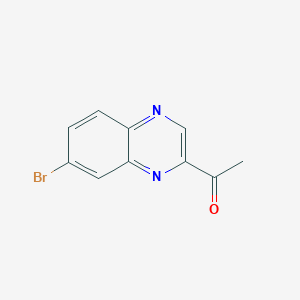
![2-O-benzyl 5-O-tert-butyl 3a-O-ethyl (3aS,6aS)-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-2,3a,5-tricarboxylate](/img/structure/B8113541.png)
![N-Methyl-2-(1,8-Diazaspiro[4.5]Decan-1-Yl)Acetamide](/img/structure/B8113547.png)
![ethyl (2S,3aS,6aS)-1-benzyl-5-(2,2,2-trifluoroacetyl)-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrole-2-carboxylate](/img/structure/B8113565.png)
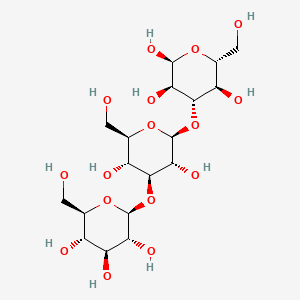


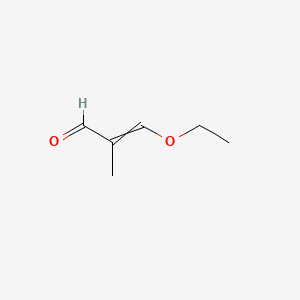
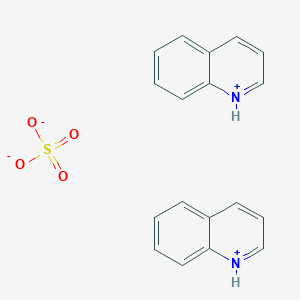
![[(Diethylamino)silyl]diethylamine](/img/structure/B8113610.png)

